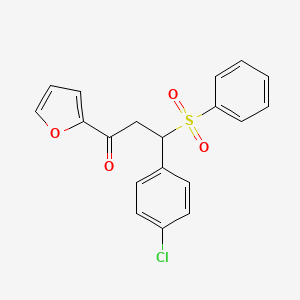
N-phenyl-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-tosylbutanamide, also known as PTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTTB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is a derivative of butanamide and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Mechanochemistry in Drug Synthesis
Research demonstrates the utility of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing an innovative approach to drug synthesis that may extend to compounds like N-phenyl-4-tosylbutanamide. This method offers good to excellent yields, highlighting an efficient and environmentally friendly synthetic route (Tan, Štrukil, Mottillo, & Friščić, 2014).
Chemical Genetics for Drug Discovery
The application of chemical genetics has led to the discovery of apoptosis inducers through phenotypic cell-based assays, where compounds including N-phenyl nicotinamides were identified. This methodology could potentially be applied to N-phenyl-4-tosylbutanamide for identifying its biological activities and molecular targets, thus facilitating the discovery of novel therapeutic agents (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition
N-phenyl-4-tosylbutanamide may find application in corrosion inhibition, similar to studies where related compounds have demonstrated effectiveness in protecting metals from corrosion in acidic environments. Such applications are critical in industrial processes and materials preservation, pointing towards potential uses in materials science and engineering (Sherif & Park, 2006).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation pathways of phenylurea herbicides provides insights into the degradation mechanisms of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of strategies to mitigate pollution. Studies on phenylurea herbicides can guide research on the biodegradation and environmental behavior of N-phenyl-4-tosylbutanamide, ensuring its use is sustainable and environmentally friendly (Hussain et al., 2015).
Insights into Metabolic Pathways
Research on the metabolic pathways of drugs like tolbutamide and phenytoin provides valuable information on how N-phenyl-4-tosylbutanamide might be metabolized in biological systems. Understanding these pathways is essential for predicting drug interactions, optimizing dosing regimens, and improving therapeutic efficacy (Miners et al., 1988).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFWYZUTFJNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)
![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)


![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)

![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)